Sgk1-IN-4
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Overview
Description
SGK1-IN-4 is a highly selective, orally active inhibitor of serum and glucocorticoid-regulated kinase 1 (SGK1). This compound has shown potential in various research fields, particularly in the study of osteoarthritis . SGK1 is a serine/threonine kinase that plays a crucial role in regulating ion channels, transporters, and cellular processes such as proliferation, survival, and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SGK1-IN-4 involves multiple steps, including the formation of key intermediates and their subsequent reactionsThe reaction conditions often involve the use of specific solvents, catalysts, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
SGK1-IN-4 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs of this compound .
Scientific Research Applications
SGK1-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the biochemical pathways regulated by SGK1.
Biology: Investigated for its role in cellular processes such as proliferation, apoptosis, and ion transport.
Medicine: Explored as a potential therapeutic agent for diseases like osteoarthritis, cancer, and hypertension.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting SGK1 .
Mechanism of Action
SGK1-IN-4 exerts its effects by inhibiting the activity of SGK1. SGK1 is activated through phosphorylation by phosphoinositide-dependent protein kinase 1 (PDK1) and mammalian target of rapamycin complex 2 (mTORC2). Once activated, SGK1 phosphorylates various target proteins involved in ion transport, cell survival, and proliferation. By inhibiting SGK1, this compound disrupts these pathways, leading to altered cellular functions and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Several compounds share structural and functional similarities with SGK1-IN-4, including:
SGK1-IN-1: Another selective SGK1 inhibitor with similar biochemical properties.
SGK1-IN-2: Known for its high potency and selectivity towards SGK1.
SGK1-IN-3: Exhibits similar inhibitory activity but with different pharmacokinetic properties
Uniqueness
This compound stands out due to its high selectivity and oral bioavailability, making it a valuable tool for in vivo studies. Its unique chemical structure allows for specific interactions with SGK1, providing insights into the kinase’s role in various physiological and pathological processes .
Properties
Molecular Formula |
C23H21ClFN5O4S |
---|---|
Molecular Weight |
518.0 g/mol |
IUPAC Name |
5-chloro-2-fluoro-N-[4-[4-(4-hydroxycyclohexyl)oxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C23H21ClFN5O4S/c24-14-3-10-19(25)20(11-14)35(32,33)30-15-4-1-13(2-5-15)21-27-22-18(12-26-29-22)23(28-21)34-17-8-6-16(31)7-9-17/h1-5,10-12,16-17,30-31H,6-9H2,(H,26,27,28,29) |
InChI Key |
IKBMUGXVSJZWGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1O)OC2=NC(=NC3=C2C=NN3)C4=CC=C(C=C4)NS(=O)(=O)C5=C(C=CC(=C5)Cl)F |
Origin of Product |
United States |
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